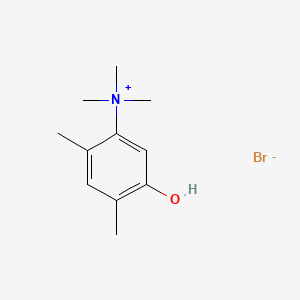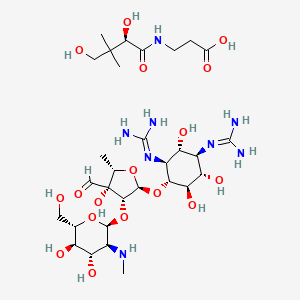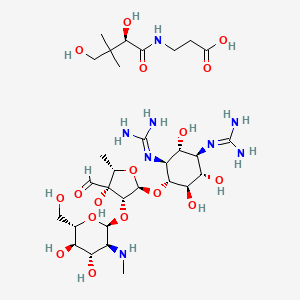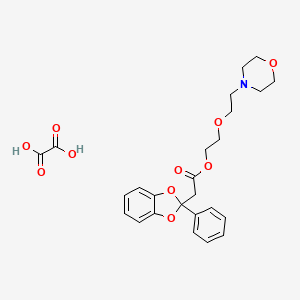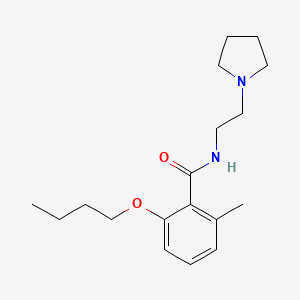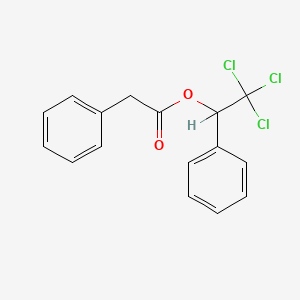
Polystyrene, crosslinked, tertiary amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polystyrene, crosslinked, tertiary amine is a type of polymer that has been modified to include tertiary amine functional groups. This compound is known for its high surface area, chemical stability, and unique properties that make it useful in various applications, including catalysis, adsorption, and as a support material in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Polystyrene, crosslinked, tertiary amine can be synthesized through several methods. One common approach involves the copolymerization of styrene with divinylbenzene to create a crosslinked polystyrene network. This network is then functionalized with tertiary amine groups through a series of chemical reactions. For example, chloromethylation of the polystyrene can be followed by amination using tertiary amines .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization reactors where styrene and divinylbenzene are copolymerized. The resulting crosslinked polystyrene is then subjected to functionalization reactions to introduce the tertiary amine groups. This process may involve the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Polystyrene, crosslinked, tertiary amine undergoes various chemical reactions, including:
Substitution Reactions: The tertiary amine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine groups can be oxidized or reduced under specific conditions.
Complexation: The tertiary amine groups can form complexes with metal ions
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tertiary amine groups can lead to the formation of amine oxides, while substitution reactions can introduce various functional groups onto the polymer .
Scientific Research Applications
Polystyrene, crosslinked, tertiary amine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst support material and in solid-phase synthesis.
Biology: Employed in the immobilization of enzymes and other biomolecules.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in water treatment, gas separation, and as an adsorbent for pollutants.
Mechanism of Action
The mechanism by which polystyrene, crosslinked, tertiary amine exerts its effects is primarily through its tertiary amine functional groups. These groups can interact with various molecules through hydrogen bonding, electrostatic interactions, and complexation with metal ions. These interactions enable the polymer to act as a catalyst, adsorbent, or support material in various applications .
Comparison with Similar Compounds
Similar Compounds
Aminated Polystyrene: Similar in structure but contains primary or secondary amine groups instead of tertiary amines.
Hypercrosslinked Polymers: These polymers have a higher degree of crosslinking and may contain different functional groups.
Uniqueness
Polystyrene, crosslinked, tertiary amine is unique due to its combination of high surface area, chemical stability, and the presence of tertiary amine groups. These properties make it particularly effective in applications requiring strong basicity and the ability to form stable complexes with metal ions .
Properties
CAS No. |
68441-29-2 |
|---|---|
Molecular Formula |
C20H25N |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1,3-bis(ethenyl)benzene;N-methylmethanamine;styrene |
InChI |
InChI=1S/C10H10.C8H8.C2H7N/c1-3-9-6-5-7-10(4-2)8-9;1-2-8-6-4-3-5-7-8;1-3-2/h3-8H,1-2H2;2-7H,1H2;3H,1-2H3 |
InChI Key |
VSNZUCQYPGMKDS-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C=CC1=CC=CC=C1.C=CC1=CC(=CC=C1)C=C |
Related CAS |
68441-29-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
